2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide
説明
特性
IUPAC Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c23-14-17(12-16-6-3-5-15-4-1-2-7-19(15)16)22(25)24-18-8-9-20-21(13-18)27-11-10-26-20/h1-9,12-13H,10-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTZQBZNHRVSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.
- Molecular Formula: C23H18N2O4
- Molecular Weight: 386.40 g/mol
- CAS Number: Not specified in the available data.
Biological Activities
Research indicates that derivatives of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin) compounds exhibit various biological activities, including:
- Antioxidant Properties:
- Calcium Antagonist Activity:
- Hypolipidemic Effects:
The exact mechanisms by which 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide exerts its biological effects are not fully elucidated. However, the following pathways have been suggested based on related compounds:
-
Inhibition of Lipid Peroxidation:
The structural features of the benzodioxin moiety may contribute to its ability to scavenge free radicals and inhibit oxidative stress. -
Calcium Channel Blockade:
Similar compounds have been shown to interfere with calcium influx in cells, which could explain their cardiovascular protective effects.
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
類似化合物との比較
Core Structural Analog: (E)-3-(4-tert-Butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (SB 366791)
Key Features :
- Substituents : Replaces the naphthalen-1-yl group with a 4-tert-butylphenyl moiety.
- Pharmacological Relevance: Known as a TRPV1 antagonist with demonstrated activity in pain modulation .
- Physicochemical Properties: Molecular Weight: 353.4 g/mol (C21H23NO3). LogP (Predicted): ~3.2 (higher lipophilicity due to tert-butyl group).
Comparison :
The tert-butyl group in SB 366791 enhances metabolic stability compared to the naphthalene group in the target compound, which may improve oral bioavailability. However, the naphthalene moiety in the target compound could provide stronger π-π stacking interactions in receptor binding .
Stereochemical Variant: (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide
Key Features :
- Stereochemistry : Z-configuration at the propenamide double bond.
- Substituents : 2-methylcyclohexyl group instead of naphthalene.
- Synthesis : Prepared via condensation reactions under mild acidic conditions .
The 2-methylcyclohexyl group introduces steric hindrance, which could limit membrane permeability but improve selectivity for specific targets .
Nitro- and Morpholino-Substituted Analog: 2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Key Features :
- Substituents: Nitro and morpholino groups on the phenyl ring.
- Molecular Weight : 481.43 g/mol (C22H19N5O8).
- Applications: Potential use in kinase inhibition due to electron-withdrawing nitro groups enhancing electrophilic reactivity .
Comparison: The nitro groups increase polarity, likely reducing blood-brain barrier penetration compared to the target compound. The morpholino moiety improves water solubility, suggesting divergent therapeutic applications (e.g., central vs. peripheral targets) .
Data Table: Structural and Property Comparison
*Estimated based on IUPAC name.
Pharmacological Implications
- The naphthalene group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to the naphthalen-1-yloxy derivatives in , which show activity in triazole-based scaffolds .
Q & A
Q. What synthetic strategies are effective for preparing 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide?
A two-step approach is commonly employed:
Knoevenagel Condensation : Reacting cyanoacetamide derivatives with aromatic aldehydes (e.g., naphthalene-1-carboxaldehyde) in the presence of a base (e.g., piperidine) under reflux conditions.
Amide Coupling : Introducing the 2,3-dihydro-1,4-benzodioxin-6-amine moiety via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous DMF or THF .
Key parameters: Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and purify via recrystallization (ethanol/water).
Q. Which spectroscopic techniques are critical for structural confirmation?
Q. How can X-ray crystallography resolve ambiguities in stereochemistry?
Use SHELX programs (SHELXL for refinement) to analyze single-crystal data. Key steps:
- Grow crystals via slow evaporation (solvent: DCM/hexane).
- Collect data at 100 K using a Mo-Kα source (λ = 0.71073 Å).
- Refine with OLEX2 or ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding .
Advanced Research Questions
Q. How to optimize reaction yields when steric hindrance from the naphthyl group impedes amide formation?
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% using controlled dielectric heating (100°C, 150 W) .
- Catalytic additives : Introduce 10 mol% DMAP to enhance nucleophilic attack on the acyl intermediate .
- Solvent screening : Switch to DCE (1,2-dichloroethane) for better solubility of bulky intermediates .
Q. What computational methods validate electronic interactions in the enamide system?
Q. How to address discrepancies in biological activity data across studies?
- Dose-response validation : Re-test IC₅₀ values using a standardized assay (e.g., 72-hr MTT against MCF-7 cells, triplicate runs).
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed cyano group) that may alter activity .
- Control for solvent effects : Compare DMSO (common solvent) with PEG-400 to rule out artifactual cytotoxicity .
Data Contradiction Analysis
Q. Conflicting reports on antibacterial efficacy: How to reconcile results?
- Strain-specific variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains under identical MIC protocols .
- Check for efflux pump interference : Use PAβN (efflux inhibitor) in combination assays; a ≥4-fold MIC reduction indicates pump-mediated resistance .
Q. Why do some studies report poor aqueous solubility despite calculated LogP ~3.2?
- Polymorphism : Characterize solid-state forms via PXRD; amorphous dispersions (prepared by spray drying with PVP-VA64) improve solubility by 5× .
- pH-dependent solubility : Conduct shake-flask studies (pH 1.2–7.4); protonation of the enamide NH at acidic pH enhances solubility (e.g., 12 μg/mL at pH 1.2 vs. 2 μg/mL at pH 7.4) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
